molecular formula C20H19F3N8O B3587975 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B3587975
M. Wt: 444.4 g/mol
InChI Key: LENJGMLNJJUIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound featuring a triazine core with two pyrazolyl groups and a trifluoromethoxyphenyl moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities.

Properties

IUPAC Name

4,6-bis(3,5-dimethylpyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N8O/c1-11-9-13(3)30(28-11)18-25-17(26-19(27-18)31-14(4)10-12(2)29-31)24-15-5-7-16(8-6-15)32-20(21,22)23/h5-10H,1-4H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENJGMLNJJUIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions often require the use of strong bases or catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its biological activity, including antileishmanial and antimalarial properties.

  • Medicine: Potential use in the development of new therapeutic agents.

  • Industry: Application in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The pyrazolyl groups and the trifluoromethoxyphenyl moiety are likely to play key roles in binding to biological targets, leading to the observed biological activities.

Comparison with Similar Compounds

  • Bis(pyrazolyl)methanes: These compounds share the pyrazolyl groups but differ in their core structures.

  • Triazine derivatives: Other triazine-based compounds may have different substituents or core structures.

Uniqueness: The unique combination of the triazine core with the pyrazolyl groups and the trifluoromethoxyphenyl moiety sets this compound apart from similar compounds, contributing to its distinct biological and chemical properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.